8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione - 577982-60-6

8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2878450
CAS Number: 577982-60-6
Molecular Formula: C16H27N5O3
Molecular Weight: 337.424
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin * Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is an orally administered dipeptidyl peptidase-4 inhibitor. [] It is primarily metabolized through fecal excretion and demonstrates good bioavailability. []* Relevance: Linagliptin shares the core structure of a 3-methyl-3,7-dihydro-1H-purine-2,6-dione with 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione. Both compounds feature substitutions at the 7 and 8 positions of the purine ring.

2. 5-[5-Amino-3-(4-fluorophenyl) pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)* Compound Description: ASP5854 is a potent dual antagonist of adenosine A1 and A2A receptors. [] It demonstrates efficacy in animal models for treating Parkinson's Disease and enhancing cognitive function. []* Relevance: While not a purine-dione derivative like 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione, ASP5854 is included due to its activity as an adenosine receptor antagonist. Compounds targeting adenosine receptors are often investigated for similar therapeutic areas as those affecting the central nervous system.

3. (E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)* Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist. [, ] It has been studied in models of Parkinson's disease for its potential to reduce L-DOPA-induced dyskinesia. [] * Relevance: KW-6002 belongs to the 3,7-dihydro-1H-purine-2,6-dione class, similar to 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione. They share a common scaffold with variations in substituents at the 1, 3, 7, and 8 positions.

4. 8-[(2-Aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione* Compound Description: This compound exhibited inhibitory activity against myeloperoxidase (MPO), an enzyme involved in inflammatory responses. [] It demonstrated the ability to trap MPO in its compound II state. []* Relevance: This compound shares a close structural resemblance to 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione. Both compounds feature a 3-methyl-3,7-dihydro-1H-purine-2,6-dione core, with modifications at the 7 and 8 positions.

5. 1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione* Compound Description: This compound is a xanthine phosphodiesterase V inhibitor with identified polymorphs. [] Polymorphs are different crystal structures of the same molecule, which can impact its pharmaceutical properties. [] * Relevance: This compound belongs to the 3,7-dihydro-1H-purine-2,6-dione class, highlighting the diverse pharmacological activities associated with modifications to this core structure. This further emphasizes the structural similarities between this compound and 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione.

Properties

CAS Number

577982-60-6

Product Name

8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(3-ethoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione

Molecular Formula

C16H27N5O3

Molecular Weight

337.424

InChI

InChI=1S/C16H27N5O3/c1-4-6-7-10-21-12-13(20(3)16(23)19-14(12)22)18-15(21)17-9-8-11-24-5-2/h4-11H2,1-3H3,(H,17,18)(H,19,22,23)

InChI Key

BJQVKGKFPHENLU-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1NCCCOCC)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.